molecular formula C6H6ClNO B1360356 2-Chloro-5-hydroxymethylpyridine CAS No. 21543-49-7

2-Chloro-5-hydroxymethylpyridine

Cat. No. B1360356
CAS RN: 21543-49-7
M. Wt: 143.57 g/mol
InChI Key: GOXYBEXWMJZLJB-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxymethylpyridine is a chemical compound with the empirical formula C6H6ClNO . It is used for the synthesis of various pharmaceutical compounds and can also be used for the synthesis of new neonicotinoid compounds .


Synthesis Analysis

The synthesis of 2-Chloro-5-hydroxymethylpyridine involves the remodeling of (Aza)indole/Benzofuran skeletons . This method allows the selective introduction of multiple functional groups, resulting in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-hydroxymethylpyridine consists of a pyridine ring with a chlorine atom and a hydroxymethyl group attached to it .


Chemical Reactions Analysis

2-Chloro-5-hydroxymethylpyridine is used as a building block in the synthesis of various other chemicals, such as dyes, pigments, and flavoring agents . It can also be used in the manufacturing of pesticide products .


Physical And Chemical Properties Analysis

2-Chloro-5-hydroxymethylpyridine has a molecular weight of 143.57 . It has a melting point of 51-54 °C .

Scientific Research Applications

Synthesis and Reactivity

  • 2-Chloro-5-hydroxymethylpyridine and related compounds have been studied for their synthesis and reactivity. These studies include the preparation of various derivatives and the examination of their reactivity towards different reagents. For instance, Kolder and Hertog (2010) explored the synthesis of 5-chloro-2,4-dihydroxypyridine and its reactivity towards bromine and hydrobromic and hydrochloric acids (Kolder & Hertog, 2010).

Catalysis and Chemical Transformations

  • The compound has been utilized in nickel-catalyzed hydrogenolysis and conjugate addition reactions. Hanna et al. (2017) demonstrated that 2-hydroxymethylpyridines undergo nickel-catalyzed hydrogenolysis, supporting the intermediacy of a benzylzinc complex (Hanna, Harris, Domon, & Jarvo, 2017).

Structural and Energetic Studies

  • Research has been conducted on the structural and energetic properties of chlorohydroxypyridines. Miranda, Matos, and Morais (2013) performed a study using experimental calorimetry techniques and computational calculations to understand the structure and energetics of various chlorohydroxypyridines, including 2-chloro-5-hydroxymethylpyridine (Miranda, Matos, & Morais, 2013).

Spectroscopic and Computational Analysis

  • Spectroscopic studies, such as FTIR and FT-Raman, along with computational analysis using Density Functional Theory (DFT), have been employed to understand the structural, physical, and chemical properties of pyridine derivatives, including 2-chloro-5-hydroxymethylpyridine. Sangeetha and Mathammal (2016) conducted a detailed study using these methods (Sangeetha & Mathammal, 2016).

Electronic and Vibrational Features

  • Studies on electronic and vibrational features of 2-chloro-5-hydroxymethylpyridine have been conducted, including an evaluation of its electronic properties in different solvents. Selvakumari et al. (2021) explored these aspects using various spectroscopic and computational techniques (Selvakumari, Venkataraju, Muthu, Irfan, & Saral, 2021).

Coordination Chemistry

  • The coordination chemistry of pyridine derivatives, including 2-chloro-5-hydroxymethylpyridine, has been a subject of interest. Rawson and Winpenny (1995) reviewed the coordination chemistry of these compounds, highlighting their usage as bridging ligands in various metal complexes (Rawson & Winpenny, 1995).

Safety And Hazards

2-Chloro-5-hydroxymethylpyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

(6-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXYBEXWMJZLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175880
Record name (6-Chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-hydroxymethylpyridine

CAS RN

21543-49-7
Record name (6-Chloropyridin-3-yl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021543497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6-Chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-hydroxymethyl pyridine
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Synthesis routes and methods I

Procedure details

To a mixture of 3.0 g (0.0175 mole) of methyl 6-chloronicotinate, 2.0 g of sodium borohydride and 60 ml of THF on reflux, 8.0 ml of MeOH was added with stirring over a period of 1 hour. After completion of the dropwise addition, the mixture was further refluxed for 30 minutes and when cold, the solvent was distilled off. The residue was diluted with 30 ml of water, saturated with NaCl and extracted with CH2Cl2 (20 ml×3). The CH2Cl2 layer was dried over MgSO4 and the CH2Cl2 was distilled off to give 2.3 g of 6-chloro-3-pyridylmethanol as a yellow oil. When left standing at room temperature, this product was thoroughly crystallized.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of ethyl 6-chloronicotinate (25.8 g, 0.139 mol) in ethanol was added sodiumborohydride (10.5 g, 0.278 mol), followed by stirring under an atmosphere of nitrogen gas at room temperature. After 41 hours, the reaction mixture was concentrated and then the residue was diluted with a saturated aqueous ammonium chloride solution and ethyl acetate. The organic layer was washed with a saturated aqueous ammonium chloride solution, dried over anhydrous sodium sulfate and concentrated. The residue was subjected to silica gel column chromatography (elution solvent; hexane, hexane:ethyl acetate=4:1, 2:1, and 3:2), to give the title compound (11.7 g, 58%) as a pale yellow solid.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
58%

Synthesis routes and methods III

Procedure details

69.5 g (0.5 mol) of 6-hydroxynicotinic acid are introduced into a mixture of 200 g (1 mol) of phosphorus pentachloride and 233 g (1.5 mol) of phosphorus oxychloride at room temperature, the mixture is stirred at 95° C. for 5 hours and excess phosphorus chlorides are then removed in vacuo. The crystalline residue is introduced into a solution of 75 g (1.98 mol) of sodium borohydride in 1,000 ml of water, the temperature being maintained at 30° C. at most. The mixture is then stirred at room temperature until the completion of gas evolution and is filtered with suction from solid material, and the filtrate is extracted using ether.
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

6-Chloronicotinic acid (3.0 g, 18.98 mmol) is dissolved in 30 ml of tetrahydrofuran (THF), with the temperature of the solution maintained below 30°. A 1 M solution of borane/TMF (19 ml, 19.0 mmol) is added at a rate to maintain a slow evolution of gas. This mixture is stirred at RT overnight. The reaction is poured onto approximately 50 g ice with 2 ml concentrated hydrochloric acid and is stirred for 1 hour. The pH of the reaction is adjusted to 5. The reaction is then extracted with chloroform, washed with water, dried and stripped to give 6-chloro-3-pyridinemethanol. A mixture of this pyridinemethanol (2.5 g, 17.4 mmol) and 1-fluoro- 4-nitrobenzene (2.4 g, 17.4 mmol), dissolved together in 15 ml of THF, is added to a stirring suspension of sodium hydride (0.42 g, 17.4 mmol) in 25 ml of THF at a rate to maintain the temperature below 32° . The mixture is stirred for 1 hour, then diluted with water, extracted with chloroform, washed with water, dried and stripped to give 2-chloro-5-(4-nitrophenoxy)methylpyridine.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a suspension of LiAlH4 (1.5 g, 40 mmol) in THF (80 mL) was added methyl 6-chloronicotinate (1.56 g, 10 mmol) slowly at 0-5□ under N2 atmosphere. The reaction mixture was stirred at rt for 3 h before it was quenched with 15% NaOH and water. The mixture was filtered through Celite® and the cake was washed with EtOAc (100 mL×3). The filtrate was washed with brine (200 mL), dried and concentrated to give the desired product as yellow oil (1 g, 70%). [LCMS: RtA=0.88 min, m/z 144.2 [M+H]+].
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-hydroxymethylpyridine
Reactant of Route 2
2-Chloro-5-hydroxymethylpyridine
Reactant of Route 3
2-Chloro-5-hydroxymethylpyridine
Reactant of Route 4
2-Chloro-5-hydroxymethylpyridine
Reactant of Route 5
2-Chloro-5-hydroxymethylpyridine
Reactant of Route 6
2-Chloro-5-hydroxymethylpyridine

Citations

For This Compound
28
Citations
Z Shi, W Dong, F Xin, J Liu, X Zhou, F Xu, Z Lv, J Ma… - Biodegradation, 2018 - Springer
… In order to validate the metabolic pathway, the inoculum (2%, v/v) was added to 100 mL of MSM containing either 2-chloro-5-hydroxymethylpyridine (2-CHL), 6-chloronicotinic acid (6-…
Number of citations: 28 link.springer.com
US Schubert, C Eschbaumer, CH Weidl - Synlett, 1999 - thieme-connect.com
… Some years ago, Vögtle et al. described the synthesis of 2chloro-5-hydroxymethylpyridine … different compound) yielded 84% of the 2-chloro-5hydroxymethylpyridine 3.It is known that a …
Number of citations: 16 www.thieme-connect.com
NC Warshakoon, S Wu, A Boyer, R Kawamoto… - Bioorganic & medicinal …, 2006 - Elsevier
… The commercially available, 2-chloro-5-hydroxymethylpyridine 6 was protected as its benzyl ether and, in a similar procedure to the synthesis of 2, was condensed with ethyl pyrazole 4. …
Number of citations: 109 www.sciencedirect.com
NV Kovganko, ZN Kashkan - Russian Journal of Organic Chemistry, 2004 - Springer
… Compound 11 was isolated for the first time in quantitative yield by reaction of 2-chloro-5-hydroxymethylpyridine (48) with thionyl chloride [58]. An analogous transformation was …
Number of citations: 43 link.springer.com
S Shimizu, T Hakogi, N Umesako… - … Process Research & …, 2012 - ACS Publications
… Retrosynthetic analysis of O-substituted hydroxylamine derivative 4 shows that 2-chloro-5-chloromethylpyridine (7a) and 2-chloro-5-hydroxymethylpyridine (7b) are the best starting …
Number of citations: 0 pubs.acs.org
S Ge, JF Hartwig - Angewandte Chemie, 2012 - Wiley Online Library
… [Ni(cod) 2 ] and 12 mol % PCy 3 , which were reported to be intolerant of hydroxy functionality, 5d the coupling of benzo[b]thien-2-yl boronic acid with 2-chloro-5-hydroxymethylpyridine, …
Number of citations: 186 onlinelibrary.wiley.com
C Li, XY Xu, JY Li, QF Ye, Z Li - Journal of Labelled Compounds …, 2011 - Wiley Online Library
Paichongding and Cycloxaprid are two novel neonicotinoids with good industrialization prospects for their high activity against imidacloprid‐resistant pest. In this paper, the …
E Isabel, KP Bateman, N Chauret, W Cromlish… - Bioorganic & medicinal …, 2010 - Elsevier
… The syntheses of compounds 6 and 7 were initiated with 1-(4-bromo-phenyl)-cyclopropanecarbonitrile 19 and 2-chloro-5-hydroxymethylpyridine 22, respectively. The alcohol was first …
Number of citations: 31 www.sciencedirect.com
S Pan, X Song, D Wang, Y Ma, X Ren… - International Journal …, 2023 - Taylor & Francis
Neonicotinoids have recently been banned in the European Union due to concerns about their environmental safety. Thiacloprid is a neonicotinoid, and is frequently used in agricultural …
Number of citations: 0 www.tandfonline.com
PM Windscheif, F Vögtle - Synthesis, 1994 - thieme-connect.com
… 2-Chloro-5-hydroxymethylpyridine (10): A mixture of 3 (5.0 g, 0.0247 mol), phosphoric chloride (5.6 g, 0.0270 mol) and phosphoryl chloride (2.8 mL, 0.0306 mo], 4.69 g) was refluxed for …
Number of citations: 80 www.thieme-connect.com

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